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Abstract
This document provides a detailed protocol for the laboratory synthesis of PI003, a novel pan-

PIM kinase inhibitor. PI003 has been identified as a potent inducer of apoptosis in cancer cells

through the inhibition of all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are

crucial regulators of cell survival and proliferation. This application note includes a step-by-step

synthesis protocol, a summary of its biological activity, and a representative protocol for

assessing its apoptotic effects in a cell-based assay. The information is intended to enable the

replication and further investigation of PI003 in a research setting.

Introduction
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of

serine/threonine kinases that are frequently overexpressed in a variety of human cancers. Their

role in promoting cell survival and proliferation makes them attractive targets for cancer

therapy. PI003 is a potent, synthesized small molecule that acts as a pan-PIM inhibitor,

effectively targeting PIM1, PIM2, and PIM3. By inhibiting these kinases, PI003 triggers the

death-receptor and mitochondrial apoptotic pathways, leading to cancer cell death. This

document outlines the multi-step chemical synthesis of PI003 and provides protocols for its

application in a laboratory setting.
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Data Presentation
Table 1: Synthesis of PI003 - Reaction Steps and Yields
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Step Reaction
Starting
Materials

Key
Reagents

Product Yield (%)

1
Ether

Synthesis

5-

(benzyloxy)-2

-iodophenol,

4-

(benzyloxy)-1

-fluoro-2-

nitrobenzene

K₂CO₃

4-

(benzyloxy)-1

-(5-

(benzyloxy)-2

-

iodophenoxy)

-2-

nitrobenzene

68

2
Nitro

Reduction

4-

(benzyloxy)-1

-(5-

(benzyloxy)-2

-

iodophenoxy)

-2-

nitrobenzene

Fe, HCl

5-

(benzyloxy)-2

-(5-

(benzyloxy)-2

-

iodophenoxy)

aniline

~100

3 Cyclization

5-

(benzyloxy)-2

-(5-

(benzyloxy)-2

-

iodophenoxy)

aniline

K₂CO₃,

DMEDA

2,8-

bis(benzyloxy

)-10H-

phenoxazine

79

4 Alkylation

2,8-

bis(benzyloxy

)-10H-

phenoxazine

Benzyl 4-

chlorobutano

ate, K₂CO₃

Benzyl 4-

(2,8-

bis(benzyloxy

)phenoxazin-

10-

yl)butanoate

Not Reported

5 Deprotection Benzyl 4-

(2,8-

bis(benzyloxy

)phenoxazin-

H₂, Pd/C PI003 ~100
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10-

yl)butanoate

Table 2: Biological Activity of a Representative Pan-PIM
Kinase Inhibitor
Disclaimer: The following data is for a representative pan-PIM kinase inhibitor (SGI-1776) and

is provided for comparative purposes. Specific IC50 values for PI003 are not publicly available

at this time.

Target IC₅₀ (nM)

PIM1 7

PIM2 363

PIM3 69

Experimental Protocols
Synthesis of PI003
Step 1: Synthesis of 4-(benzyloxy)-1-(5-(benzyloxy)-2-iodophenoxy)-2-nitrobenzene

To a solution of 5-(benzyloxy)-2-iodophenol in a suitable aprotic polar solvent such as

Dimethylformamide (DMF), add 4-(benzyloxy)-1-fluoro-2-nitrobenzene.

Add potassium carbonate (K₂CO₃) as a base to the reaction mixture.

Heat the mixture at an elevated temperature (e.g., 80-100 °C) and stir for several hours until

the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-(benzyloxy)-1-

(5-(benzyloxy)-2-iodophenoxy)-2-nitrobenzene.

Step 2: Synthesis of 5-(benzyloxy)-2-(5-(benzyloxy)-2-iodophenoxy)aniline

Dissolve the intermediate from Step 1 in a mixture of ethanol and water.

Add iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl).

Reflux the mixture for several hours until the reduction of the nitro group is complete

(monitored by TLC).

Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

Concentrate the filtrate under reduced pressure to remove the ethanol.

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract

with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the aniline derivative, which is used in the next step without further

purification.

Step 3: Synthesis of 2,8-bis(benzyloxy)-10H-phenoxazine

To a solution of the aniline derivative from Step 2 in a high-boiling point solvent such as N,N-

Dimethylacetamide (DMA), add potassium carbonate (K₂CO₃) and N,N'-

Dimethylethylenediamine (DMEDA).

Heat the reaction mixture at a high temperature (e.g., 140-160 °C) under an inert

atmosphere (e.g., Nitrogen or Argon) for several hours.

Monitor the reaction progress by TLC.

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

Wash the organic layer, dry, and concentrate.
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Purify the crude product by column chromatography to afford 2,8-bis(benzyloxy)-10H-

phenoxazine.

Step 4: Synthesis of Benzyl 4-(2,8-bis(benzyloxy)phenoxazin-10-yl)butanoate

Dissolve 2,8-bis(benzyloxy)-10H-phenoxazine in a suitable solvent like DMF.

Add potassium carbonate (K₂CO₃) and benzyl 4-chlorobutanoate.

Stir the reaction mixture at room temperature or slightly elevated temperature for several

hours until the starting material is consumed.

Work up the reaction by adding water and extracting with an organic solvent.

Wash, dry, and concentrate the organic phase. The crude product can be used in the next

step after minimal purification.

Step 5: Synthesis of PI003 (Final Product)

Dissolve the product from Step 4 in a suitable solvent such as a mixture of methanol and

ethyl acetate.

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation

apparatus) and stir vigorously at room temperature for several hours.

Monitor the deprotection by TLC.

Once the reaction is complete, filter the mixture through celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the final product, PI003. The purity

can be assessed by HPLC and the structure confirmed by NMR and mass spectrometry.

Apoptosis Assay in HeLa Cells using PI003
This protocol is adapted for assessing apoptosis in HeLa cells treated with PI003 using

Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
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Materials:

HeLa cells

PI003 (dissolved in DMSO to prepare a stock solution)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

6-well plates

Flow cytometer

Procedure:

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80%

confluency at the time of the experiment. Incubate overnight at 37°C in a humidified

atmosphere with 5% CO₂.

Treatment: Treat the cells with various concentrations of PI003 (e.g., 0, 1, 5, 10, 25 µM).

Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

Incubate for a predetermined time (e.g., 24 or 48 hours).

Cell Harvesting: After incubation, gently aspirate the medium and wash the cells once with

PBS.

Trypsinize the cells and then collect them by centrifugation.

Wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶

cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Viable cells: Annexin V-FITC negative, PI negative.

Early apoptotic cells: Annexin V-FITC positive, PI negative.

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Necrotic cells: Annexin V-FITC negative, PI positive.

Mandatory Visualization

5-(benzyloxy)-2-iodophenol +
4-(benzyloxy)-1-fluoro-2-nitrobenzene

4-(benzyloxy)-1-(5-(benzyloxy)-
2-iodophenoxy)-2-nitrobenzene

 K2CO3, DMF
(68% yield) 5-(benzyloxy)-2-(5-(benzyloxy)-

2-iodophenoxy)aniline

 Fe, HCl
(~100% yield) 2,8-bis(benzyloxy)-10H-phenoxazine

 K2CO3, DMEDA
(79% yield) Benzyl 4-(2,8-bis(benzyloxy)phenoxazin-

10-yl)butanoate

 Benzyl 4-chlorobutanoate,
K2CO3 PI003

 H2, Pd/C
(~100% yield)

Click to download full resolution via product page

Caption: Multi-step synthesis workflow for the pan-PIM inhibitor PI003.
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Caption: PI003 signaling pathway leading to apoptosis.
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Caption: Experimental workflow for apoptosis assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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